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Introduction

AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, a key
component of the counter-regulatory axis of the renin-angiotensin system (RAS).[1] Unlike the
classical ACE-Ang II-AT1R axis which is associated with vasoconstriction, inflammation, and
fibrosis, the ACE2-Ang-(1-7)-Mas receptor axis is generally considered to have protective
effects, including vasodilation and anti-proliferative actions.[1][2] AVE 0991, being an orally
active and stable mimic of Ang-(1-7), presents a promising therapeutic agent for various
cardiovascular and inflammatory diseases.[1][3] This document provides a comprehensive
overview of reported dosages, experimental protocols, and signaling pathways for the use of
AVE 0991 in mouse models.

Data Presentation: AVE 0991 Dosage in Mouse
Models

The following table summarizes the quantitative data on AVE 0991 administration in various
mouse models, providing a comparative overview of dosages and their effects.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b605699?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0138732
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://www.mdpi.com/1422-0067/26/12/5784
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Mouse . Administrat Frequency/ Key
Strain Dosage . . ..
Model ion Route Duration Findings
Significant
reduction in
urinary
Water C57BL/6 & 0.58 nmol/g Intraperitonea  Single volume and
Diuresis Swiss body weight [ (i.p.) injection increase in
urinary
osmolality.[4]
[5]
Restoration
of body
Colitis N 1,20,and 40 Intraperitonea ) weight and
) Not Specified ) Daily
(Prophylactic) mg/kg [ (i.p.) colon length
to untreated
levels.[3]
30 mg/kg (in
- g g.( Additive anti-
Colitis N combination N N )
Not Specified ) Not Specified  Not Specified  inflammatory
(Treatment) with
o effect.[3]
azathioprine)
Attenuated
Daily during airway
Chronic Subcutaneou  challenge hyperrespons
BALB/c 1 mg/kg ) )
Asthma s (s.c.) period (30 iveness and
days) inflammation.
[6]
Reduced
Subcutaneou o
] ] ) ] ] incidence of
Atheroscleros  Apolipoprotei 0.58 0r1.16 s infusion via )
. _ 28 days abdominal
is n E knockout umol/kg/day osmotic )
. aortic
minipump
aneurysm.[7]
Acute Renal C57BL/6 9.0 mg/kg Subcutaneou  Two Renoprotectiv
Injury (Mas+/+) s (s.c.) injections: e effects.[8]
immediately
© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.ahajournals.org/doi/10.1161/01.hyp.0000141438.64887.42
https://www.ahajournals.org/doi/pdf/10.1161/01.HYP.0000141438.64887.42
https://www.mdpi.com/1422-0067/26/12/5784
https://www.mdpi.com/1422-0067/26/12/5784
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://pubmed.ncbi.nlm.nih.gov/32060588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3272821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

after
ischemia and
12h after

reperfusion

) Improved
Obesity/Meta  Zucker Rats ]
) 0.5 mg/kg Osmotic whole-body
bolic (Note: Rat o Two weeks
BW/day minipumps glucose
Syndrome model)

tolerance.[9]

Signaling Pathways

AVE 0991 primarily exerts its effects by activating the Mas receptor, which is a G-protein
coupled receptor. This activation triggers a cascade of intracellular signaling events that often
counteract the effects of Angiotensin II.
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Caption: Signaling pathway of AVE 0991 within the Renin-Angiotensin System.
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Experimental Protocols
Water Diuresis Model in Mice

This protocol is used to assess the in vivo effects of AVE 0991 on renal function.[4][5]
Materials:

C57BL/6 or Swiss mice

AVE 0991

Vehicle (10 mM KOH)

Sterile water for injection

Metabolic cages
Procedure:

» Induce water diuresis by intraperitoneally injecting conscious mice with sterile water (0.05
mL/g of body weight).[10]

» Simultaneously, administer AVE 0991 (0.58 nmol/g body weight) or vehicle in the same
injection at a volume of 0.01 mL/g body weight.[4][10]

e Place the mice in individual metabolic cages.
e Collect urine for 60 minutes after the injection.
o Measure the total urinary volume.

o Determine the urinary osmolality using an osmometer.
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Caption: Experimental workflow for the water diuresis model.

Chronic Allergic Asthma Model in Mice

This protocol is designed to evaluate the therapeutic potential of AVE 0991 in a model of

chronic asthma.[6]

Materials:
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Procedure:

o Sensitization: Administer four intraperitoneal injections of OVA solution (20 pg per mouse in
0.5 mL saline) on days 0, 14, 28, and 42.[6] Control mice receive saline injections.

e Challenge: From day 21 to 51, challenge the mice with nebulized OVA (1% in saline) for 30
minutes, three times per week.[6] Control mice are challenged with nebulized saline.

e Treatment: During the challenge period, treat the mice daily with a subcutaneous injection of
AVE 0991 (1 mg/kg) or saline.[6]

o Endpoint Analysis: Euthanize the animals 72 hours after the last challenge (on day 54) for
analysis of bronchoalveolar lavage fluid, lung tissue histology, and other relevant
parameters.[6]
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Caption: Experimental timeline for the chronic asthma model.

Abdominal Aortic Aneurysm (AAA) Model in Mice
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This protocol investigates the effect of AVE 0991 on the formation of abdominal aortic
aneurysms induced by Angiotensin I1.[7]

Materials:

Apolipoprotein E (ApoE) knockout mice

Angiotensin Il (Ang II)

AVE 0991

Osmotic minipumps

Surgical instruments

Procedure:

o Anesthetize the ApoE knockout mice.

» Surgically implant osmotic minipumps for continuous subcutaneous infusion.

e The minipumps are filled to deliver one of the following for 28 days:

[¢]

Saline (Control group)

[¢]

Ang 1l (1.44 mg/kg/day) (Vehicle group)

[e]

Ang Il + AVE 0991 (0.58 umol/kg/day) (Low-dose group)

(¢]

Ang Il + AVE 0991 (1.16 umol/kg/day) (High-dose group)[7]

o After 28 days, euthanize the mice and dissect the aorta.

o Assess the incidence and severity of AAA.

» Perform histological and molecular analyses on the aortic tissue.[7]
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Caption: Workflow for the abdominal aortic aneurysm model.

Conclusion

AVE 0991 has demonstrated significant therapeutic potential in a variety of mouse models,
primarily through its action as a Mas receptor agonist. The dosages and administration routes
vary depending on the specific application and disease model. The protocols outlined in this
document provide a foundation for researchers to design and execute their own in vivo studies
with AVE 0991. Further research is warranted to fully elucidate the therapeutic mechanisms

and optimize the clinical application of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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